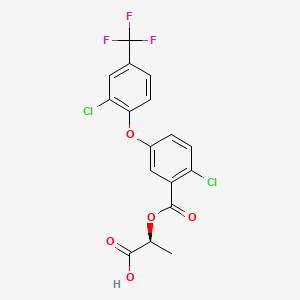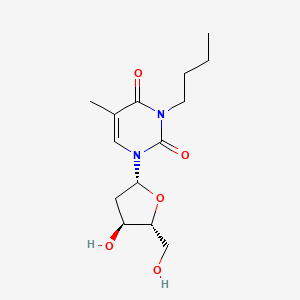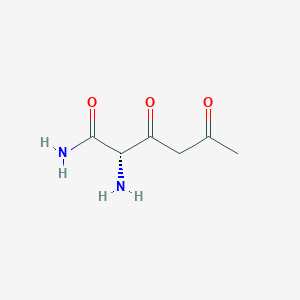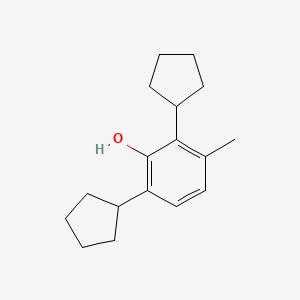
2,6-Dicyclopentyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dicyclopentyl-m-cresol is an organic compound with the molecular formula C17H24O It is a derivative of m-cresol, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by cyclopentyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl halides under basic conditionsThe reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and not widely disclosed.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dicyclopentyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives of the original compound.
Substitution: Halogenated or nitrated products depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Dicyclopentyl-m-cresol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized as an additive in lubricants and polymers to enhance stability and performance.
Mecanismo De Acción
The mechanism by which 2,6-Dicyclopentyl-m-cresol exerts its effects is primarily through its phenolic hydroxyl group. This group can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound may also interact with bacterial cell membranes, causing physical damage and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
m-Cresol: The parent compound with a simpler structure.
2,6-Dimethylphenol: Another derivative of m-cresol with methyl groups instead of cyclopentyl groups.
2,6-Ditertiary-butyl-para-cresol (BHT): A well-known antioxidant used in food and industrial applications.
Uniqueness
2,6-Dicyclopentyl-m-cresol is unique due to the presence of bulky cyclopentyl groups, which can influence its steric and electronic properties. This makes it more effective in certain applications, such as providing enhanced stability in polymers and lubricants compared to its simpler analogs .
Propiedades
Número CAS |
94022-19-2 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
2,6-dicyclopentyl-3-methylphenol |
InChI |
InChI=1S/C17H24O/c1-12-10-11-15(13-6-2-3-7-13)17(18)16(12)14-8-4-5-9-14/h10-11,13-14,18H,2-9H2,1H3 |
Clave InChI |
ORSUQDMEHLIUNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C2CCCC2)O)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


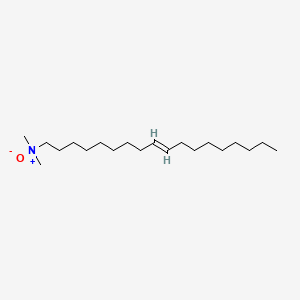
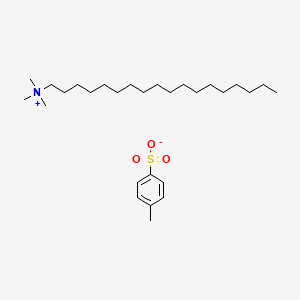

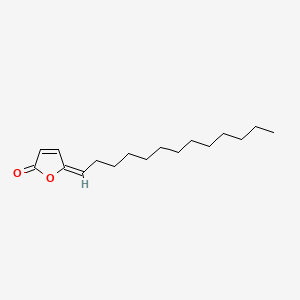
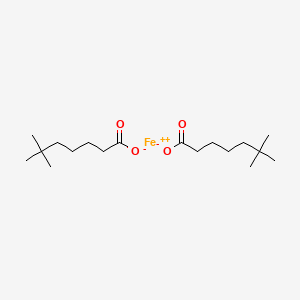
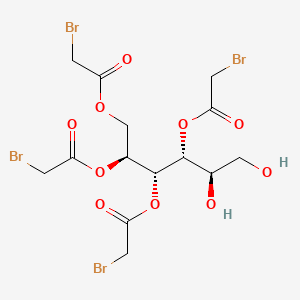
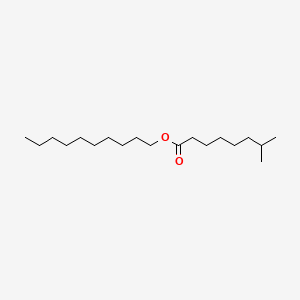
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)
